molecular formula C17H22N2O4 B8054121 Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B8054121
M. Wt: 318.4 g/mol
InChI Key: ODGCHOUNSJKEDQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1823272-51-0) is a spirocyclic compound featuring a fused indoline-piperidine core. Its molecular formula is C₁₇H₂₂N₂O₄, with a molecular weight of 318.37 g/mol . The compound is characterized by a hydroxyl (-OH) substituent at position 5 of the indoline ring and a tert-butyl carbamate group on the piperidine nitrogen. It is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-10-11(20)4-5-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGCHOUNSJKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Sodium Hydride and Bifunctional Amines

A widely employed method, adapted from analogous spirooxindole syntheses, involves reacting 5-hydroxyoxindole with a bis-electrophilic amine precursor, such as benzylbis(2-chloroethyl)amine, under basic conditions. In a representative procedure:

  • Reagents : 5-Hydroxyoxindole, benzylbis(2-chloroethyl)amine, sodium hydride (NaH), tetrahydrofuran (THF).

  • Conditions : Stirring at 90°C for 12–15 hours under inert atmosphere.

  • Mechanism : The reaction proceeds via deprotonation of oxindole by NaH, followed by nucleophilic attack on the chloroethyl groups of the amine, forming the piperidine ring.

StepReagents/ConditionsYieldKey Observations
1NaH, THF, 90°C44.6%Forms 1'-benzyl intermediate; requires excess NaH for complete cyclization.
2Pd/C, H₂, MeOH78–90%Hydrogenolysis removes benzyl group; recrystallization in DIPE/acetonitrile improves purity.

This method achieves moderate yields but requires stringent temperature control to avoid side reactions such as over-alkylation.

ElectrophileTemperatureYieldPurity
Trimethyl borate−78°C → RT65%95%
O₂ (g)−78°C58%90%

This method offers precise regiocontrol but demands cryogenic conditions and anhydrous reagents.

Boc Protection of the Piperidine Nitrogen

After spirocyclization and hydroxylation, the piperidine nitrogen is protected with a Boc group to prevent unwanted side reactions in downstream applications.

Standard Boc-Anhydride Protocol

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP (4-dimethylaminopyridine), dichloromethane (DCM).

  • Conditions : Stirring at room temperature for 4–6 hours.

  • Yield : 85–92% after silica-gel chromatography (eluent: chloroform/methanol 20:1).

Critical Note : Excess Boc₂O may lead to di-Boc byproducts; stoichiometric DMAP (10 mol%) ensures selective mono-protection.

Comparative Analysis of Synthetic Strategies

The table below contrasts two primary routes for synthesizing tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate:

ParameterRoute A (Cyclization-First)Route B (Hydroxylation-First)
Total Steps34
Overall Yield32%28%
Key AdvantageFewer purification stepsHigher regioselectivity
Major LimitationModerate temperature controlCryogenic conditions required
Scalability>100 g feasibleLimited to <50 g batches

Route A, involving initial spirocyclization followed by hydroxylation and Boc protection, is preferred for industrial-scale synthesis due to operational simplicity. Route B, though lower-yielding, is valuable for academic studies requiring precise functionalization.

Optimization and Troubleshooting

Enhancing Cyclization Efficiency

  • Solvent Effects : Replacing THF with DMF increases reaction rate but may lower yield due to side reactions.

  • Base Selection : Potassium tert-butoxide (t-BuOK) instead of NaH improves reproducibility in moisture-sensitive reactions.

Purification Challenges

  • Byproduct Formation : Residual benzyl groups from incomplete hydrogenolysis are removed via acidic wash (1M HCl).

  • Chromatography : Gradient elution (chloroform → chloroform:methanol 10:1) resolves Boc-protected and deprotected species .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The carbonyl group in the oxindole moiety can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Biological Activities

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibits a range of biological activities that make it a candidate for further investigation in pharmacological research.

Anticancer Activity

Several studies have indicated that compounds within the spiro[indoline-piperidine] class possess anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study :
A study published in a peer-reviewed journal demonstrated that a similar spiro compound significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis via the mitochondrial pathway. The study reported IC50 values indicating effective concentrations for therapeutic applications.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Its structural features suggest it may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Case Study :
In vitro assays against various bacteria (e.g., E. coli and S. aureus) showed promising results, with the compound exhibiting significant antibacterial activity at low concentrations. This opens avenues for developing new antibiotics or adjunct therapies for resistant strains.

Medicinal Chemistry Applications

This compound serves as a scaffold for designing new drugs targeting various diseases due to its unique structural characteristics.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Study :
Preclinical studies have indicated that modifications to the structure can enhance binding affinity to serotonin receptors, leading to increased serotonin levels in synaptic clefts—an essential mechanism for antidepressant activity.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Case Study
AnticancerInduces apoptosisJournal of Medicinal Chemistry (2023)
AntimicrobialDisrupts bacterial membranesInternational Journal of Antimicrobial Agents (2024)
NeurologicalModulates neurotransmitter systemsNeuropharmacology Journal (2025)

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This can result in a range of biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Purity : >97% (HPLC)
  • Storage : Stable at 2–8°C in dry conditions
  • Solubility: Soluble in DMSO, ethanol, and other polar aprotic solvents; stock solutions require sonication and heating to 37°C for optimal dissolution .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its spiro[indoline-3,4'-piperidine] scaffold, which is shared with several analogs differing in substituents at position 5. Below is a detailed comparison of these derivatives:

Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula MW (g/mol) Substituent (Position 5) Purity Storage Price (USD Equivalent)
Target Compound 1823272-51-0 C₁₇H₂₂N₂O₄ 318.37 -OH >97% 2–8°C N/A
tert-Butyl 5-chloro-2-oxospiro[...] 1041704-16-8 C₁₇H₂₀ClN₂O₄ 352.82 -Cl 97% N/A ~$140/100mg
tert-Butyl 5-fluoro-2-oxospiro[...] 866028-06-0 C₁₇H₂₀FN₂O₄ 338.36 -F 95% N/A ~$1,300/250mg
tert-Butyl 5-methyl-2-oxospiro[...] 873779-31-8 C₁₈H₂₄N₂O₃ 316.39 -CH₃ 98% 2–8°C N/A
tert-Butyl 5-methoxy-2-oxospiro[...] 752234-64-3 C₁₈H₂₄N₂O₅ 348.40 -OCH₃ 98% N/A ~$3,800/250mg

Notes:

  • Hydroxy (-OH) vs. However, -Cl and -F increase molecular weight and lipophilicity, which may affect membrane permeability .
  • Methyl (-CH₃) : The simplest substituent, offering steric bulk without significant polarity, often used to probe hydrophobic binding pockets .

Biological Activity

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1823272-51-0) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain oxindole derivatives can inhibit the production of pro-inflammatory cytokines in cell lines such as RBL-2H3. These findings suggest that the compound may modulate immune responses by affecting signaling pathways involved in inflammation .

Anticancer Properties

In vitro studies have demonstrated that derivatives of spiro[indoline] compounds can induce apoptosis in cancer cell lines. For example, a related compound was shown to trigger apoptotic pathways in human fibrosarcoma HT-1080 cells through the activation of caspase cascades . This mechanism may be relevant for this compound as well.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

  • Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a critical role in inflammation and cancer progression .
  • Caspase Activation : The induction of apoptosis via caspase activation is a common mechanism observed in many spiro[indoline] derivatives. This suggests that this compound may also activate these pathways in sensitive cell types .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of oxindole derivatives on RBL-2H3 cells, focusing on their ability to inhibit degranulation and cytokine release. The findings indicated that these compounds could significantly reduce TNF-alpha production, suggesting a promising avenue for treating allergic responses and other inflammatory conditions .

Case Study 2: Apoptosis Induction in Cancer Cells

In another study examining related structures, researchers found that specific spiro[indoline] compounds were effective in inducing apoptosis in various cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent caspase activation, highlighting the potential therapeutic applications of such compounds in oncology .

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate?

A scalable synthesis involves dianion alkylation of ethyl 2-oxindoline-5-carboxylate followed by cyclization and demethylation steps. Key intermediates include ethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate, with an overall yield of ~35% over eight steps. Chromatography-free purification is achievable via crystallization .

Q. How is the compound characterized structurally?

Routine characterization employs NMR spectroscopy (¹H, ¹³C) to confirm the spirocyclic core and substituents. For example, tert-butyl-protected analogs show distinct peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are common derivatives of this spirocyclic oxindole scaffold?

Derivatives include halogenated (e.g., 5-chloro, 5-fluoro) and alkoxy-substituted (e.g., 5-methoxy) analogs. These modifications are synthesized via nucleophilic substitution or direct functionalization of the indoline ring, enabling structure-activity relationship (SAR) studies .

Q. What safety precautions are recommended for handling this compound?

Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Use local exhaust ventilation to minimize dust inhalation. Store at 2–8°C in airtight containers. In case of exposure, rinse affected areas with water and seek medical advice .

Advanced Research Questions

Q. How can reaction yields be optimized during spirocyclization?

Optimize dianion stability by using aprotic solvents (e.g., THF) and low temperatures (−78°C). Substituents on the indoline ring (e.g., electron-withdrawing groups) may enhance cyclization efficiency. Monitor reaction progress via TLC or in-situ IR to minimize side products .

Q. How do stereochemical challenges in spirocyclic systems affect characterization?

Spiro centers can lead to diastereomer formation , complicating NMR analysis. Use chiral HPLC or X-ray crystallography to resolve enantiomers. For example, tert-butyl analogs with pyridyl substituents exhibit distinct splitting patterns in ¹H NMR for diastereotopic protons .

Q. What strategies mitigate contradictions in spectral data interpretation?

If NMR signals conflict with expected structures:

  • Verify solvent effects (e.g., CDCl3 vs. DMSO-d6).
  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Cross-validate with computational methods (DFT for predicted chemical shifts) .

Q. How can analogs be designed to probe biological activity?

Introduce bioisosteres (e.g., boronate esters for hydroxyl groups) or modify the piperidine ring (e.g., N-alkylation). For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives enable Suzuki-Miyaura cross-coupling for further functionalization .

Q. What are the implications of conflicting solubility data in assay design?

Poor aqueous solubility may lead to false negatives in bioassays. Pre-formulate the compound using co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Q. How does the tert-butyl group influence metabolic stability?

The Boc group enhances lipophilicity and shields the piperidine nitrogen from oxidative metabolism. Comparative studies with deprotected analogs (e.g., free piperidine) can quantify metabolic half-life differences in hepatic microsome assays .

Methodological Considerations

11. Troubleshooting low yields in demethylation steps:

  • Use excess BBr3 (3–5 equiv) in dichloromethane at −20°C to prevent over-dealkylation.
  • Quench reactions with methanol/water slowly to avoid exothermic side reactions .

12. Scaling up synthesis while minimizing hazards:

  • Replace column chromatography with crystallization or centrifugal partition chromatography.
  • Implement in-line FTIR for real-time monitoring of intermediates .

13. Designing SAR studies for kinase inhibition:

  • Screen analogs against a kinase panel (e.g., HDAC6) using fluorescence polarization assays.
  • Correlate substituent electronic profiles (Hammett σ values) with IC50 data .

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